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Compound Name: 6-(Cyanomethyl)nicotinonitrile

Cat. No.: B580303

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-
(Cyanomethyl)nicotinonitrile, a molecule of interest in medicinal chemistry and drug
development. While crystallographic data for this specific compound is not publicly available,
this document compiles essential physicochemical properties, predicted spectroscopic data
based on analogous structures, and a plausible synthetic route. All quantitative information is
presented in structured tables for clarity. Detailed experimental protocols for spectroscopic
analyses and a representative synthesis are also provided. Visual diagrams generated using
Graphviz are included to illustrate the molecular structure and a potential synthetic workflow,
adhering to specified presentation guidelines. This guide serves as a foundational resource for
researchers engaged in the study and application of nicotinonitrile derivatives.

Introduction

Nicotinonitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a
wide range of biological activities. The presence of the cyanomethyl group at the 6-position of
the pyridine ring in 6-(Cyanomethyl)nicotinonitrile introduces unique electronic and steric
properties that are of interest for the design of novel therapeutic agents. A thorough
understanding of its structural and spectroscopic characteristics is paramount for its application
in drug design and development. This guide aims to provide a detailed overview of these
features.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b580303?utm_src=pdf-interest
https://www.benchchem.com/product/b580303?utm_src=pdf-body
https://www.benchchem.com/product/b580303?utm_src=pdf-body
https://www.benchchem.com/product/b580303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

Basic molecular information for 6-(Cyanomethyl)nicotinonitrile is summarized in the table

below.
Property Value Source
CAS Number 1000516-33-5 [1]
Molecular Formula CsHsN3 [1]
Molecular Weight 143.15 g/mol [1]
SMILES Code N#CC1=CN=C(CC#N)C=C1 [1]

Structural Analysis

As of the date of this publication, a crystal structure for 6-(Cyanomethyl)nicotinonitrile has
not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open
Database (COD). Therefore, precise bond lengths and angles from X-ray diffraction analysis
are not available. The molecular structure is depicted in the diagram below.

Molecular structure of 6-(Cyanomethyl)nicotinonitrile.

Spectroscopic Data (Predicted)

While specific experimental spectra for 6-(Cyanomethyl)nicotinonitrile are not readily
available in the public domain, the following tables outline the predicted spectroscopic data
based on the analysis of closely related nicotinonitrile derivatives.

'H NMR Spectroscopy

The predicted *H NMR chemical shifts are presented below. The pyridine ring protons are
expected to appear in the aromatic region, with their shifts influenced by the electron-
withdrawing cyano and cyanomethyl groups.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b580303?utm_src=pdf-body
https://www.bldpharm.com/products/1000516-33-5.html
https://www.bldpharm.com/products/1000516-33-5.html
https://www.bldpharm.com/products/1000516-33-5.html
https://www.bldpharm.com/products/1000516-33-5.html
https://www.benchchem.com/product/b580303?utm_src=pdf-body
https://www.benchchem.com/product/b580303?utm_src=pdf-body
https://www.benchchem.com/product/b580303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-2 8.8-9.0 d

H-4 8.2-8.4 dd

H-5 76-7.8 d

-CHa- 40-4.2 s

3C NMR Spectroscopy

The predicted 13C NMR chemical shifts are summarized in the following table.

Carbon Predicted Chemical Shift (6, ppm)
C-2 152 - 154

C-3 110 - 112

C-4 140 - 142

C-5 122 - 124

C-6 158 - 160

-CH2- 25-27

-CN (onring) 117 -119

-CN (methyl) 116 - 118

IR Spectroscopy

The characteristic infrared absorption frequencies are predicted as follows. The nitrile

stretching bands are expected to be prominent features of the spectrum.
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Predicted Wavenumber

Functional Group Intensity
(cm™)

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2950 - 2850 Medium

C=N Stretch (Nitrile) 2240 - 2210 Strong

C=N, C=C Stretch (Aromatic) 1600 - 1450 Medium-Strong

Mass Spectrometry

The expected major peaks in the mass spectrum under electron ionization (EIl) are listed below.

m/z Interpretation
143 [M]* (Molecular lon)
117 [M - CNJ*

103 [M - CH2CN]*

76 [CsHaN]*

Experimental Protocols

General Synthesis of Nicotinonitriles

A general and plausible synthetic route to 6-(Cyanomethyl)nicotinonitrile could involve the

reaction of a suitable starting material such as 6-chloronicotinonitrile with a cyanide source for

the cyanomethyl group, or the construction of the pyridine ring from acyclic precursors. A

representative one-pot synthesis for a related nicotinonitrile is described below.

Synthesis of 2-amino-4,6-diphenylnicotinonitrile (for illustrative purposes):[2]

¢ A mixture of equimolar amounts of an appropriate acetophenone and benzaldehyde are

reacted under basic conditions to yield the corresponding chalcone.
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e The obtained chalcone is then reacted with malononitrile and ammonium acetate in a
suitable solvent (e.g., ethanol) under reflux.

e The reaction progress is monitored by thin-layer chromatography (TLC).

» Upon completion, the reaction mixture is cooled, and the product precipitates.

e The solid product is collected by filtration, washed with a cold solvent, and purified by
recrystallization.

Structural Characterization

(NMR, IR, MS) 6-(Cyanomethyl)nicotinonitrile

Reaction
(e.g., Nucleophilic Substitution,
Condensati

ion)

Click to download full resolution via product page

A generalized workflow for the synthesis and characterization of 6-
(Cyanomethyl)nicotinonitrile.

NMR Spectroscopy Protocol

A standard protocol for acquiring high-quality *H and *3C NMR spectra is as follows:

e Sample Preparation: Dissolve 5-10 mg (for *H NMR) or 20-30 mg (for 13C NMR) of the
sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in a
5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (&
= 0.00 ppm).

e Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a
frequency of 400 MHz or higher for protons.

e 'H NMR Acquisition:
o Number of scans: 16-32
o Relaxation delay: 1-2 s

o Spectral width: -2 to 12 ppm
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e 13C NMR Acquisition:
o Number of scans: 1024-4096 (due to the low natural abundance of 13C)
o Relaxation delay: 2-5 s
o Spectral width: 0 to 220 ppm
o Proton decoupling should be applied.

o Data Processing: The acquired Free Induction Decays (FIDs) are processed using
appropriate software. This includes Fourier transformation, phase correction, baseline
correction, and referencing to the internal standard.

IR Spectroscopy Protocol

o Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small
amount of the sample with dry potassium bromide and pressing it into a thin, transparent
disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the
solid sample placed directly on the crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet
without the sample) is recorded first and automatically subtracted from the sample spectrum.
Spectra are typically collected over the range of 4000-400 cm~! with a resolution of 4 cm~1.

Mass Spectrometry Protocol

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid
Chromatography (LC).

 lonization: Electron lonization (EIl) is a common technique for this type of molecule. The
sample is bombarded with a high-energy electron beam (typically 70 eV).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated.

Conclusion

This technical guide provides a foundational structural and spectroscopic overview of 6-
(Cyanomethyl)nicotinonitrile. While experimental crystallographic data remains elusive, the
predicted spectroscopic data and general synthetic and analytical protocols presented herein
offer valuable guidance for researchers. The information compiled is intended to facilitate
further investigation and application of this compound in the fields of medicinal chemistry and
drug development. Further experimental work is encouraged to validate the predicted data and
to fully elucidate the three-dimensional structure of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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